3',5'-Dichloro-4'-methylphenacyl chloride
CAS No.: 1803729-02-3
Cat. No.: VC3032335
Molecular Formula: C9H7Cl3O
Molecular Weight: 237.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803729-02-3 |
|---|---|
| Molecular Formula | C9H7Cl3O |
| Molecular Weight | 237.5 g/mol |
| IUPAC Name | 2-chloro-1-(3,5-dichloro-4-methylphenyl)ethanone |
| Standard InChI | InChI=1S/C9H7Cl3O/c1-5-7(11)2-6(3-8(5)12)9(13)4-10/h2-3H,4H2,1H3 |
| Standard InChI Key | VOQSIZVMOGJRKK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1Cl)C(=O)CCl)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1Cl)C(=O)CCl)Cl |
Introduction
3',5'-Dichloro-4'-methylphenacyl chloride is an organic compound with the molecular formula C9H7Cl3O. It is a derivative of phenacyl chloride, characterized by the presence of two chlorine atoms and a methyl group on the phenyl ring. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its unique reactivity and potential applications.
Synthesis Methods
The synthesis of 3',5'-Dichloro-4'-methylphenacyl chloride typically involves the chlorination of 4'-methylphenacyl chloride. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. Maintaining a temperature of around 0-5°C is crucial to control the exothermic nature of the chlorination process.
In industrial settings, continuous flow reactors can be used to scale up production, allowing for better control over reaction parameters and improving the yield and purity of the final product. Advanced purification techniques such as recrystallization and distillation are employed to remove impurities.
Chemical Reactions and Applications
3',5'-Dichloro-4'-methylphenacyl chloride undergoes various chemical reactions, including:
-
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alcohols.
-
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
-
Reduction Reactions: Reduction can lead to the formation of the corresponding phenylmethanol derivatives.
This compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in biological studies, such as enzyme inhibition and protein modification, and has potential applications in medicine for the development of new therapeutic agents.
Comparison with Similar Compounds
| Compound | Structure | Reactivity | Applications |
|---|---|---|---|
| 3',4'-Dichloro-5'-methylphenacyl chloride | Two chlorine atoms at 3' and 4', methyl at 5' | Similar substitution and oxidation reactions | Used in synthesis of pharmaceuticals and agrochemicals |
| 3',5'-Dichloro-4'-methylphenacyl chloride | Two chlorine atoms at 3' and 5', methyl at 4' | Similar substitution and oxidation reactions | Potential in pharmaceutical synthesis and biological studies |
| 3',4'-Dichloro-5'-ethylphenacyl chloride | Two chlorine atoms at 3' and 4', ethyl at 5' | Similar reactivity but with an ethyl group | Used in similar applications as the methyl analog |
The positioning of the chlorine atoms and the methyl group on the phenyl ring imparts distinct reactivity and properties to 3',5'-Dichloro-4'-methylphenacyl chloride compared to its structural analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume